1,7-Dimethyl-1H-thiazolo[4,5-g]indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dimethylpyrazolo[4,3-g][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-6-12-8-4-3-7-5-11-13(2)9(7)10(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJKBDMTWWVSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,7 Dimethyl 1h Thiazolo 4,5 G Indazole and Its Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of the target molecule, 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, suggests that the most efficient approach involves the construction of the thiazole (B1198619) ring onto a pre-formed, appropriately substituted indazole core. The primary disconnection breaks the C-S and C-N bonds of the thiazole moiety. This strategy identifies an ortho-diaminoindazole as the crucial precursor.
Key Retrosynthetic Disconnections:
graph TD A["this compound"] --> B["Disconnection of Thiazole Ring"]; B --> C{"Key Precursor: 1,7-Dimethyl-1H-indazole-5,6-diamine"}; C --> D["Functional Group Interconversion"]; D --> E["1,7-Dimethyl-5,6-dinitro-1H-indazole"]; E --> F["Double Nitration"]; F --> G["1,7-Dimethyl-1H-indazole"]; G --> H["N-Alkylation"]; H --> I["7-Methyl-1H-indazole"];
The synthesis of the key precursor, 1,7-Dimethyl-1H-indazole-5,6-diamine , is paramount. A plausible synthetic route to this intermediate begins with a commercially available or readily synthesized substituted indazole, such as 7-methyl-1H-indazole. The proposed sequence is as follows:
N-Alkylation: The N1 position of 7-methyl-1H-indazole is methylated using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base to yield 1,7-dimethyl-1H-indazole .
Nitration: The resulting 1,7-dimethyl-1H-indazole undergoes electrophilic nitration. Due to the activating nature of the fused benzene (B151609) ring, a double nitration at the C5 and C6 positions is feasible under controlled conditions using a nitrating mixture (e.g., HNO₃/H₂SO₄), affording 1,7-dimethyl-5,6-dinitro-1H-indazole .
Reduction: The dinitro derivative is then reduced to the corresponding diamine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or sodium dithionite, to yield the key precursor, 1,7-dimethyl-1H-indazole-5,6-diamine .
Classical and Contemporary Synthetic Routes to the Thiazolo[4,5-g]indazole Core
With the key diamino precursor in hand, several methods can be employed to construct the fused thiazole ring.
Cyclocondensation is the most direct method for forming the thiazole ring on the indazole scaffold. The reaction of the ortho-diamine, 1,7-dimethyl-1H-indazole-5,6-diamine, with various one-carbon (C1) or two-carbon (C2) synthons can lead to different thiazole derivatives.
Reaction with Carbon Disulfide: A widely used method for forming a 2-mercaptothiazole (B1225461) fused system involves the reaction of an ortho-diamine with carbon disulfide (CS₂). encyclopedia.pub The reaction is typically carried out in a basic medium (e.g., potassium hydroxide (B78521) in ethanol) and proceeds via a dithiocarbamate (B8719985) intermediate, which then cyclizes. The resulting This compound-2-thiol is a versatile intermediate for further functionalization.
Reaction with Thiourea (B124793) (Hantzsch-type Synthesis): While the classic Hantzsch thiazole synthesis involves an α-haloketone and a thioamide, a variation can be adapted. chemicalbook.comnih.govnih.govorgsyn.org The 1,7-dimethyl-1H-indazole-5,6-diamine can be converted to a bis-thiourea derivative, which upon reaction with an appropriate cyclizing agent could form the thiazole ring. A more direct approach involves reacting the diamine with thiourea or a related synthon under harsh conditions, though this is less common for forming the specific thiazole[4,5-g] fused system.
Reaction with Aldehydes: Condensation of the diamine with an aldehyde in the presence of a sulfur source, such as elemental sulfur or sodium bisulfite, can lead to 2-substituted thiazolo[4,5-g]indazoles. The choice of aldehyde determines the substituent at the C2 position of the thiazole ring.
Table 1: Cyclocondensation Reactions for Thiazole Ring Formation
| Reagent | Resulting Thiazole Substituent (at C2) | Typical Conditions |
| Carbon Disulfide (CS₂) | -SH (Thiol) | KOH, Ethanol, Reflux |
| Thiophosgene (CSCl₂) | -Cl (Chloro) | Base, Inert Solvent |
| Potassium Thiocyanate (KSCN) | -NH₂ (Amino) | Acetic Acid, Reflux |
| Aldehyde (R-CHO) + Sulfur | -R (Alkyl/Aryl) | High Temperature or Catalyst |
Palladium-catalyzed reactions are powerful tools for both the construction and derivatization of heterocyclic systems. nih.govnih.govrsc.orgnih.govlibretexts.orgthieme-connect.de
Construction of the Core: A potential, though more complex, route could involve a palladium-catalyzed domino reaction. Starting from a suitably functionalized indazole, such as 5,6-dihalo-1,7-dimethyl-1H-indazole, a sequence of C-N and C-S bond formations could be envisioned with a thioamide-like partner.
Functionalization via Cross-Coupling: A more common application is the functionalization of a pre-formed thiazolo[4,5-g]indazole skeleton. For instance, if the thiazole ring is formed as a 2-chlorothiazole (B1198822) (e.g., using thiophosgene), the chloro group can be readily displaced via Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling reactions to introduce a wide variety of aryl, heteroaryl, or amino substituents at the C2 position.
C-H Arylation: Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling. Palladium catalysts can activate C-H bonds on the heterocyclic core, allowing for direct coupling with aryl halides. nih.gov Potential sites for C-H arylation on the this compound core include the C3 and C4 positions of the indazole ring, provided they are unsubstituted and sterically accessible.
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. encyclopedia.pubrsc.orgrsc.orgchim.itwikipedia.orgorgsyn.org The key steps in the synthesis of this compound can be significantly optimized using microwave irradiation.
Accelerated Cyclocondensation: The formation of the thiazole ring from 1,7-dimethyl-1H-indazole-5,6-diamine and reagents like carbon disulfide or aldehydes can be completed in minutes under microwave heating, compared to several hours required for conventional heating. rsc.orgchim.it
Efficient Cross-Coupling: Microwave irradiation is highly effective for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. rsc.org The functionalization of a halogenated thiazolo[4,5-g]indazole can be achieved rapidly and with high yields in a microwave reactor.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Potential Advantage |
| Thiazole Cyclocondensation | 4-24 hours | 5-30 minutes | Drastic reduction in reaction time, often higher yield |
| Suzuki-Miyaura Coupling | 6-48 hours | 10-60 minutes | Faster optimization, improved efficiency |
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient method for conjugating molecules. This strategy is ideal for the functionalization of the thiazolo[4,5-g]indazole scaffold. The approach requires the introduction of either an azide (B81097) or a terminal alkyne functionality onto the core structure.
For example, if a precursor with a reactive handle (e.g., a hydroxyl or amino group) is carried through the synthesis, it could be converted into an azide. Alternatively, an alkyne-containing side chain could be installed via a cross-coupling reaction. The resulting azide- or alkyne-functionalized thiazolo[4,5-g]indazole can then be coupled with a wide array of corresponding alkynes or azides, respectively, to create complex derivatives. This method is known for its high yields, mild reaction conditions, and exceptional tolerance of other functional groups.
Derivatization Strategies for Structural Modification at Key Positions
Beyond the methods already discussed, several other strategies can be employed to modify the this compound core and introduce chemical diversity.
Functionalization of the C2-Position: As mentioned, the C2 position of the thiazole ring is a prime site for modification. If the ring is formed using potassium thiocyanate, a 2-amino group is installed. This amino group can be diazotized and converted to various other functionalities (e.g., halo, hydroxyl) or can act as a nucleophile in reactions with electrophiles. A C2-thiol group (from CS₂) can be alkylated to form thioethers or oxidized to sulfonic acids.
Electrophilic Substitution on the Indazole Ring: The benzene portion of the indazole ring remains susceptible to electrophilic substitution, although the reactivity will be influenced by the fused thiazole ring. Halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) can introduce a handle for subsequent palladium-catalyzed cross-coupling reactions. chemicalbook.comnih.govrsc.orgchim.it The most likely positions for substitution would be C3 and C4, depending on steric and electronic factors.
Modification of the Methyl Groups: While more challenging, the methyl groups at the N1 and C7 positions could potentially be functionalized. For example, radical bromination could introduce a bromine atom on the C7-methyl group, creating a benzylic bromide that can be used in nucleophilic substitution reactions to append side chains.
Green Chemistry Principles in Thiazolo[4,5-g]indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. numberanalytics.comresearchgate.net These principles can be effectively applied to the synthesis of this compound and its analogues.
Green Solvents and Catalysts:
A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net For the synthesis of related heterocyclic systems like thiazolo[5,4-d]thiazoles, deep eutectic solvents (DESs) have been successfully employed. mdpi.com These solvents, often composed of natural and biodegradable components like L-proline and ethylene (B1197577) glycol, offer advantages such as low volatility, high thermal stability, and recyclability. numberanalytics.commdpi.com The use of a DES in the synthesis of a thiazolo[5,4-d]thiazole (B1587360) resulted in yields comparable or superior to those obtained using traditional hazardous solvents. mdpi.com
Furthermore, the use of recyclable biocatalysts, such as chitosan-based hydrogels, has been demonstrated in the synthesis of thiazole derivatives. mdpi.com These biocatalysts can be reused multiple times without a significant loss in their catalytic activity, thereby reducing waste and cost. mdpi.com
Energy Efficiency and Alternative Reaction Conditions:
Microwave-assisted organic synthesis has emerged as a powerful tool for promoting green chemistry. chemijournal.comnih.gov Microwave irradiation can significantly reduce reaction times, increase product yields, and, in some cases, enable solvent-free reactions. chemijournal.comrsc.org For instance, the microwave-assisted synthesis of thiazolo[5,4-d]thiazoles has been shown to be highly efficient. rsc.org Similarly, solid-solid reactions performed by grinding reactants together can eliminate the need for solvents altogether, leading to a more sustainable process. nih.gov
The following table summarizes some green chemistry approaches that could be applied to the synthesis of thiazolo[4,5-g]indazoles, based on findings for related heterocyclic systems.
| Green Chemistry Approach | Example Application in Analogue Synthesis | Potential Benefit for Thiazolo[4,5-g]indazole Synthesis |
| Deep Eutectic Solvents (DES) | Synthesis of thiazolo[5,4-d]thiazoles in an L-proline-ethylene glycol mixture. mdpi.com | Replacement of volatile and toxic organic solvents, potential for improved yields and easier product isolation. |
| Microwave-Assisted Synthesis | Preparation of symmetrical thiazolo[5,4-d]thiazoles. rsc.org | Reduced reaction times, increased energy efficiency, and potentially higher product yields. |
| Biocatalysis | Use of a recyclable cross-linked chitosan (B1678972) hydrogel for thiazole derivative synthesis. mdpi.com | Use of a renewable and biodegradable catalyst, potential for multiple reuse cycles. |
| Solvent-Free Reactions | Solid-solid reaction of thiosemicarbazide (B42300) with aldehydes/ketones by grinding. nih.gov | Elimination of solvent waste, simplified work-up procedures. |
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be more sustainable, efficient, and environmentally responsible.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,7 Dimethyl 1h Thiazolo 4,5 G Indazole
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for confirming the synthesis of 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole by providing information on the number and environment of hydrogen and carbon atoms.
¹H NMR Spectroscopy: A ¹H NMR spectrum would verify the presence of all expected protons. The aromatic protons on the fused ring system would appear in the typical downfield region of approximately 7.0-8.5 ppm. researchgate.net The two methyl groups would produce sharp singlet peaks in the aliphatic region. The N-methyl group (at position 1) would likely resonate around 3.9-4.1 ppm, while the C-methyl group (at position 7) would appear further upfield, likely around 2.3-2.8 ppm, by analogy to related methylated heterocycles. organic-chemistry.org The integration of these peaks would confirm the ratio of protons in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the fused aromatic rings are expected to resonate in the 110-165 ppm range. For instance, in related thiazolo[5,4-d]thiazole (B1587360) systems, the carbon atoms of the fused rings appear between 148-169 ppm. mdpi.com The carbons of the two methyl groups would have distinct signals in the upfield region (typically 10-40 ppm). organic-chemistry.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each signal and confirm the connectivity of the thiazolo[4,5-g]indazole core, establishing the precise location of the methyl substituents.
Table 1: Illustrative ¹H and ¹³C NMR Data for Related Heterocyclic Compounds This table presents data from known analogues to illustrate expected chemical shifts.
| Compound Name | Nucleus | Observed Chemical Shifts (δ, ppm) and Multiplicity | Source |
|---|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | ¹H NMR | 8.60-8.62 (d, 1H), 8.14-8.16 (d, 1H), 7.23-7.26 (m, 1H), 6.08 (s, 1H), 2.83 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) | organic-chemistry.org |
| ¹³C NMR | 164.39, 162.88, 153.23, 147.80, 143.51, 130.23, 126.98, 119.41, 111.27, 14.21, 13.75 | ||
| 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | ¹H NMR | 9.83 (s, 2H, -OH), 7.53 (d, 1H), 7.44 (dd, 2H), 6.91 (d, 2H), 3.88 (s, 6H, -OCH₃) | mdpi.com |
| ¹³C NMR | 168.8, 150.2, 149.5, 148.6, 125.2, 120.3, 116.5, 109.8, 56.2 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is crucial for determining the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. mdpi.com
Under electron impact (EI) or electrospray ionization (ESI), the molecule would first generate a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively. For this compound (C₁₀H₉N₃S), the exact mass of the molecular ion would be calculated and compared to the experimentally observed value.
The fragmentation of thiazole (B1198619) and indazole derivatives often involves characteristic losses. cbijournal.com The fragmentation of the target compound would likely proceed through several pathways:
Loss of a methyl radical (•CH₃): A primary fragmentation step would be the cleavage of one of the methyl groups, resulting in a prominent [M-15]⁺ peak.
Cleavage of the thiazole ring: The thiazole ring may fragment through the loss of a thioformyl (B1219250) radical (•CHS) or related fragments, which is a common pathway for thiazole-containing compounds.
Retro-Diels-Alder (RDA) type fragmentation: The fused ring system could undergo complex rearrangements and cleavages characteristic of polycyclic aromatic systems.
The study of these fragmentation patterns, often aided by tandem MS (MS/MS) techniques, helps to piece together the molecular structure, confirming the nature and connectivity of the fused rings and substituents.
Table 2: Expected High-Resolution Mass Spectrometry Data and Potential Fragments This table is predictive, based on the elemental formula C₁₀H₉N₃S and common fragmentation patterns.
| Ion/Fragment | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₉N₃S⁺ | 203.0517 | Molecular Ion |
| [M+H]⁺ | C₁₀H₁₀N₃S⁺ | 204.0595 | Protonated Molecule (ESI) |
| [M-CH₃]⁺ | C₉H₆N₃S⁺ | 188.0282 | Loss of a methyl radical |
| [M-HCN]⁺ | C₉H₈N₂S⁺ | 176.0408 | Loss of hydrogen cyanide from the indazole moiety |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure.
Key expected absorptions include:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the two methyl groups. researchgate.net
C=N and C=C stretching: A series of medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the fused aromatic thiazole and indazole rings. mdpi.com
C-N stretching: Bands in the 1300-1400 cm⁻¹ region.
C-S stretching: This bond typically produces weak absorptions in the fingerprint region (600-800 cm⁻¹), which can be difficult to assign definitively.
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm that the N1 position of the indazole ring is substituted, consistent with the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would unambiguously determine its molecular geometry.
The analysis would yield precise data on:
Bond lengths and angles: Confirming the expected values for the fused heterocyclic system.
Planarity: Determining the degree of planarity of the thiazolo[4,5-g]indazole ring system. Related fused heterocycles are often nearly planar. organic-chemistry.org
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.
Absolute confirmation of connectivity: Providing unequivocal evidence for the positions of the two methyl groups and the fusion pattern of the rings, leaving no structural ambiguity. For example, analysis of related indazole derivatives has confirmed planarity and intermolecular hydrogen bonding networks in the crystal structure. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification of the synthesized compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for column chromatography. Visualization under UV light is typically effective for aromatic heterocyclic compounds. mdpi.com
Column Chromatography: Preparative column chromatography, likely using silica (B1680970) gel as the stationary phase, would be the primary method for isolating the target compound from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid for better peak shape, would be employed. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Investigations of 1,7 Dimethyl 1h Thiazolo 4,5 G Indazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, these calculations would provide insights into its stability, reactivity, and electronic properties.
Methodology: The process would begin with the optimization of the molecule's three-dimensional geometry using a method like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)). This provides the most stable arrangement of the atoms. Following optimization, a frequency calculation is typically performed to confirm that the structure is at a true energy minimum.
Key Parameters and Their Significance: From these calculations, several key electronic properties can be determined:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electron Density Distribution: Mapping the electron density onto the molecular surface helps identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
Illustrative Data Table (Hypothetical): The following table illustrates the kind of data that would be generated from quantum chemical calculations for this compound.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound.
Molecular Modeling and Docking Studies for Theoretical Interaction Profiling with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is invaluable in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Methodology: For this compound, docking studies would involve preparing the 3D structure of the ligand and selecting a relevant biological target (e.g., a kinase or another enzyme implicated in a disease). The protein structure is often obtained from a repository like the Protein Data Bank. Software such as AutoDock or MOE (Molecular Operating Environment) would then be used to place the ligand into the binding site of the protein and score the different poses based on their binding energy. actascientific.comsemanticscholar.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov
Illustrative Data Table (Hypothetical): This table shows hypothetical docking results for this compound with a hypothetical protein kinase.
| Parameter | Hypothetical Value | Significance |
| Binding Energy | -8.5 kcal/mol | Strength of the interaction |
| Interacting Residues | LYS78, GLU95, LEU130 | Key amino acids in the binding site |
| Hydrogen Bonds | 2 (with LYS78, GLU95) | Specific stabilizing interactions |
| Hydrophobic Interactions | LEU130, VAL60 | Non-polar interactions contributing to binding |
Note: The values in this table are for illustrative purposes and are not based on actual docking studies for this compound.
Conformational Analysis and Tautomerism Studies of Related Indazole Systems
For flexible molecules, conformational analysis is necessary to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Additionally, for heterocyclic systems like indazoles, tautomerism (the migration of a proton) is an important consideration. researchgate.net
Conformational Analysis: While the fused ring system of this compound is largely rigid, the methyl groups can rotate. Computational methods can be used to explore the potential energy surface associated with these rotations to find the most stable conformer.
Tautomerism: Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. nih.gov The relative stability of these tautomers can be determined by calculating their energies using quantum chemical methods. For this compound, the position of the methyl group on the indazole nitrogen atom (N1) specifies the tautomeric form. However, theoretical studies on the parent thiazolo[4,5-g]indazole could reveal the relative stabilities of the 1H, 2H, and other possible tautomers, providing insight into the preferred isomeric form. Studies on related tetrahydro-4H-indazol-4-ones have shown that the relative stability of tautomers can be accurately predicted using DFT calculations. researchgate.net
Illustrative Data Table (Hypothetical): The following table presents hypothetical relative energies for different tautomers of the parent thiazolo[4,5-g]indazole scaffold.
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1H-thiazolo[4,5-g]indazole | 0.0 | 95% |
| 2H-thiazolo[4,5-g]indazole | 2.0 | 5% |
| 3H-thiazolo[4,5-g]indazole | 5.0 | <1% |
Note: The values in this table are for illustrative purposes and are not based on actual calculations for thiazolo[4,5-g]indazole.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can be a powerful tool for predicting spectroscopic data, such as NMR and IR spectra. These predictions can aid in the structural confirmation of newly synthesized compounds.
Methodology: Using the optimized geometry from DFT calculations, it is possible to calculate various spectroscopic properties:
NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict the 1H and 13C NMR chemical shifts. rsc.org The calculated shifts are often scaled to account for systematic errors and to improve agreement with experimental data.
IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These can be used to simulate the infrared spectrum of the molecule.
By comparing the predicted spectra with experimental data, it is possible to confirm the structure of this compound and to assign the observed signals to specific atoms and vibrational modes.
Illustrative Data Table (Hypothetical): This table shows a hypothetical comparison of calculated and experimental 13C NMR chemical shifts for this compound.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 155.2 | 154.8 |
| C3a | 120.1 | 119.9 |
| C4 | 142.5 | 142.3 |
| C5 | 115.8 | 115.6 |
| C8a | 148.9 | 148.7 |
| C9 (N-CH3) | 35.4 | 35.1 |
| C10 (C-CH3) | 15.2 | 15.0 |
Note: The values in this table are for illustrative purposes and are not based on actual calculations or experimental data for this compound.
No Publicly Available Research Found on the Chemical Reactivity of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the chemical reactivity and mechanistic studies of this compound could be located.
While the thiazolo[4,5-g]indazole core structure is of interest in medicinal chemistry, and research exists on related isomers and derivatives, specific studies on the 1,7-dimethyl substituted version are not publicly available. This scarcity of information prevents a detailed and scientifically accurate discussion of its chemical behavior as outlined in the requested article structure.
General principles of heterocyclic chemistry suggest that the fused system of this compound would possess a unique electronic landscape, influencing its susceptibility to various chemical transformations. The indazole moiety is known to undergo electrophilic substitution, and the thiazole (B1198619) ring can also participate in a range of reactions. The presence and position of the two methyl groups would further modulate this reactivity through electronic and steric effects.
However, without specific experimental data or theoretical studies on this compound, any discussion on the following topics would be purely speculative:
Electrophilic and Nucleophilic Substitution Reactions: The preferred sites for electrophilic attack or nucleophilic substitution on the fused heterocyclic system have not been determined.
Regioselective Functionalization and Annellation Reactions: There is no available data on methods to selectively introduce new functional groups or build additional rings onto the this compound scaffold.
Investigation of Reaction Mechanisms and Transition State Analysis: Without documented reactions, there are no mechanistic pathways or transition states to analyze.
Catalyst Development: The development of catalysts for targeted transformations is predicated on having known reactions to optimize.
It is possible that research on this specific compound exists in proprietary databases or has not yet been published. Researchers interested in the chemical properties of this molecule may need to undertake novel synthesis and reactivity studies to elucidate its behavior.
Biological Research Applications and Molecular Target Identification of 1,7 Dimethyl 1h Thiazolo 4,5 G Indazole and Its Analogues
In Vitro Anti-proliferative Activity against Cancer Cell Lines: Research Methodologies
The evaluation of thiazolo[4,5-g]indazole analogues as potential anti-cancer agents is a primary focus of research, employing a variety of in vitro models and assays to determine their efficacy and mechanism of action.
The initial screening of novel thiazoloindazole derivatives and related compounds for anti-cancer potential typically involves assessing their ability to inhibit the growth of various human cancer cell lines. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.gov This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect.
Researchers utilize a panel of cancer cell lines to determine the breadth and selectivity of the compounds' activity. For instance, studies on substituted thiazolo[4,5-e]indazol-2-amine derivatives have evaluated their inhibitory effects on human cancer cells including MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver). cbijournal.com Similarly, other indazole derivatives have been tested against cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), A2780 (ovarian), and WiDr (colon). nih.govjapsonline.comnih.gov
The potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of the cancer cells. For example, a series of 3-amino-1H-indazole derivatives demonstrated broad-spectrum antiproliferative activity with IC₅₀ values ranging from 0.43 to 3.88 µM across several cell lines. nih.gov In another study, certain thiazolo[4,5-e]indazol-2-amine analogues showed significant cytotoxicity against MCF-7 cells with IC₅₀ values as low as 11.5 µM. cbijournal.com These quantitative results are crucial for structure-activity relationship (SAR) studies, helping to identify the most promising chemical scaffolds for further development.
Table 1: In Vitro Growth Inhibition of Selected Indazole and Thiazoloindazole Analogues
| Compound/Derivative Series | Cell Line(s) | Reported IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Polysubstituted Indazoles | A2780, A549 | 0.64 - 17 | nih.gov |
| Thiazolo[4,5-e]indazol-2-amines | MCF-7, ME-180, Hep-G2 | 10.4 - 15.5 | cbijournal.com |
| 3-amino-1H-indazole Derivatives | HT-29, MCF-7, A-549, HepG2 | 0.43 - 3.88 | nih.gov |
| Indazole-3-amine Derivative (6o) | K562 | 5.15 | nih.gov |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | nih.gov |
Beyond determining cell viability, research delves into the molecular mechanisms by which these compounds exert their anti-proliferative effects. Key methodologies include cell cycle analysis and apoptosis assays.
Cell cycle analysis, often performed using flow cytometry, reveals how a compound interferes with the normal progression of cell division. Studies on polysubstituted indazoles found that certain derivatives caused a block of cells in the S phase of the cell cycle, which is associated with DNA synthesis. nih.gov Another compound led to an increase of cells in the G2/M phase and the emergence of polyploid cells, suggesting interference with the microtubule system. nih.gov Similarly, a 3-amino-1H-indazole derivative, W24, was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells. nih.gov
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. The induction of apoptosis by thiazoloindazole analogues is a significant area of investigation. Research on an indazole derivative, compound 2f, in the 4T1 breast cancer cell line demonstrated a dose-dependent promotion of apoptosis. nih.gov This was confirmed by observing the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further mechanistic studies with compound W24 showed that it not only induced apoptosis but also triggered changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, which are hallmarks of the apoptotic process. nih.gov
Enzyme Inhibition Studies and Target Engagement: Molecular Level Investigations
To identify the direct molecular targets of 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole and its analogues, researchers conduct a variety of enzyme inhibition assays. These studies are crucial for understanding the compound's mechanism of action and for optimizing its selectivity and potency.
The structural features of thiazoloindazoles make them candidates for interacting with enzymes involved in neurotransmitter metabolism, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). nih.govresearchgate.net Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov
AChE inhibition is typically measured using a spectrophotometric method developed by Ellman, which detects the product of acetylcholine (B1216132) hydrolysis. nih.gov Research has specifically identified thiazoloindazole-based derivatives as AChE inhibitors. nih.gov For example, 1-Methyl-1H-thiazolo[4,5-g]indazol-7-amine (a close analogue to the title compound) has been synthesized and evaluated in this context. nih.gov
MAO-B inhibition assays often utilize sensitive detection methods like Amplex® Red reagent technology, which measures the hydrogen peroxide produced during the oxidative deamination of monoamine substrates. nih.gov Studies on C5-substituted indazole derivatives have shown particularly potent and selective MAO-B inhibition, with IC₅₀ values in the nanomolar range (0.0025–0.024 µM). researchgate.net Kinetic evaluations of some indole-based analogues, which are structurally related to indazoles, have revealed a competitive mode of inhibition. nih.gov The replacement of an oxazolopyridine core with a thiazolopyridine one has been shown to significantly enhance MAO-B inhibitory activity, highlighting the importance of the thiazole (B1198619) moiety. nih.govresearchgate.net
Table 2: Enzyme Inhibition Data for Indazole and Thiazoloindazole Analogues
| Compound/Derivative Series | Target Enzyme | Reported IC₅₀ Range / Activity | Reference |
|---|---|---|---|
| C5-Substituted Indazoles | MAO-B | 0.0025 - 0.024 µM | researchgate.net |
| Thiazolopyridine Derivative (1n) | MAO-B | 26.5 nM | nih.gov |
| Indole-based Analogue (4e) | MAO-B | 0.78 µM | nih.gov |
| Indazole-based Thiadiazole (9) | AChE | 0.86 µM | nih.gov |
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, playing a central role in cell growth, proliferation, and survival. nih.gov Consequently, it is a major target for anti-cancer drug development. Indazole-based compounds have been specifically designed and synthesized to inhibit kinases within this pathway. nih.govnih.gov
Research has shown that 3-amino-1H-indazole derivatives can act as inhibitors of the PI3K/AKT/mTOR pathway. nih.gov One such derivative, W24, was found to inhibit the proliferation of various cancer cell lines, and its mechanism was linked to the disruption of this signaling cascade. nih.gov Furthermore, studies on 1,2,4-triazolo-linked bis-indolyl conjugates demonstrated dual inhibitory activity against PI3K and tankyrase (a component of the Wnt/β-catenin pathway). nih.gov Western blot analyses confirmed that these conjugates reduced the expression levels of the PI3K-P85 subunit, providing direct evidence of target engagement within the cell. nih.gov
Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and/or COX-2. nih.gov The thiazole and indazole scaffolds have been explored for their potential as COX inhibitors.
Enzymatic assays for COX inhibition often use commercially available screening kits that measure the peroxidase activity of the enzyme. nih.gov Research into thiadiazole-based thiazolidinones, which share a heterocyclic feature with thiazoloindazoles, revealed them to be effective and selective COX-1 inhibitors, with IC₅₀ values for the most active compounds being 1.08 µM and 1.12 µM. nih.gov Other studies on thiazole analogues have identified potent and selective COX-2 inhibitors. nih.gov While direct studies on this compound are limited in this area, research on related isothiazolopyridine derivatives showed that they could inhibit both COX-1 and COX-2 with potencies comparable to the established drug meloxicam. researchgate.net These findings suggest that the thiazoloindazole scaffold is a viable candidate for developing novel COX inhibitors.
DNA Gyrase Interaction and Inhibition Studies
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a crucial role in managing DNA topology during replication. als-journal.combohrium.com This makes it a validated and important target for the development of new antibacterial agents, especially in the face of growing antibiotic resistance. bohrium.commdpi.combrc.hu Analogues based on the thiazole scaffold have been a major focus of this research.
Researchers have developed multiple series of thiazole-based derivatives that demonstrate potent inhibition of DNA gyrase. For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole analogues have been optimized to show improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values reaching the nanomolar range. brc.hu Another study focused on morpholine-based thiazoles, which exhibited promising DNA gyrase inhibitory activity, with several compounds proving more potent than the reference drug ciprofloxacin. als-journal.com
Molecular docking studies have provided insight into the binding interactions, showing that these hybrid compounds interact with the DNA Gyrase B (GyrB) subunit of the enzyme. bohrium.comresearchgate.net For example, thiazolyl-triazole Schiff bases have been shown to inhibit the gyrA subunit, which is responsible for DNA cleavage and re-ligation. mdpi.com The inhibitory mechanism is often linked to competitive binding at the ATP-binding site on the gyrB subunit. mdpi.com
Table 1: DNA Gyrase Inhibitory Activity of Thiazole Analogues
| Compound Class | Target Organism/Enzyme | Inhibitory Concentration (IC50 / MIC) | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[d]thiazole analogue (Compound 29) | E. coli DNA Gyrase | IC50: 0.056 µM | brc.hu |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole analogue (Compound 29) | S. aureus DNA Gyrase | IC50: 3.7 µM | brc.hu |
| Morpholine-based thiazoles (Compounds 5h, 5g, 5f, 5e) | DNA Gyrase | IC50: 3.52 - 4.08 µg/mL | als-journal.com |
| Thiazole-based hybrid (Compound 9e) | E. coli | MIC: 6.25 µg/mL | bohrium.comresearchgate.net |
| Thiazole-based hybrid (Compound 9g) | E. coli | MIC: 12.5 µg/mL | bohrium.comresearchgate.net |
| Thiazolyl-triazole Schiff bases (B5, B6, B11-15) | P. aeruginosa | Lower MIC than ciprofloxacin | mdpi.com |
Topoisomerase II Inhibition Research
Human topoisomerase II is a vital enzyme in cell division and a prominent molecular target for anticancer drugs. nih.govnih.gov Inhibitors of this enzyme are typically categorized as either catalytic inhibitors, which block the enzyme's activity, or topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, leading to toxic double-strand breaks and apoptosis. nih.govnih.gov
Thiazole derivatives have been investigated as potential topoisomerase II inhibitors. In one study, a novel 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile was synthesized and showed strong cytotoxic effects against liver and breast cancer cell lines. nih.gov Molecular docking studies confirmed that this compound binds strongly to the DNA-topoisomerase II complex via an intercalative mode. nih.gov Similarly, acridine-thiosemicarbazone hybrids have been identified as inhibitors of topoisomerase IIα. nih.gov The development of dual inhibitors that target both topoisomerase I and II is also an active area of research, with the goal of improving efficacy and potentially reducing toxicity compared to single-target agents. acs.org
In Vitro Antimicrobial and Antifungal Activity Evaluations
The thiazole ring is a core component of many compounds with a wide spectrum of antimicrobial and antifungal activities. globalresearchonline.netbiointerfaceresearch.com Research has demonstrated the efficacy of various thiazole analogues against a range of pathogens.
Antimicrobial Activity: Thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comscielo.br For instance, a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were evaluated, with one compound exhibiting significant potency against various strains, including methicillin-resistant S. aureus (MRSA). nih.gov Another study synthesized novel 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, which showed broad-spectrum antimicrobial activity. scielo.brscielo.br One compound from this series was particularly active against E. coli with a Minimum Inhibitory Concentration (MIC) below 31.25 µg/mL. scielo.brscielo.br
Antifungal Activity: Thiazole and thiadiazole derivatives are also well-known for their antifungal properties. globalresearchonline.netresearchgate.net Studies have reported the synthesis of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives with high activity against Candida albicans and other Candida species, in some cases exceeding the potency of the reference drug fluconazole. nih.gov Novel indole (B1671886) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have demonstrated excellent bioactivity against the plant pathogen Botrytis cinerea, with one compound (Z2) showing an EC50 value of 2.7 μg/mL. nih.gov Furthermore, some 4-(indol-3-yl)thiazole derivatives showed antifungal activity that was equipotent or superior to the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of Thiazole Analogues
| Compound Class | Test Organism | Activity (MIC / EC50) | Reference |
|---|---|---|---|
| 4-(Indol-3-yl)thiazole acylamine (Compound 5x) | Gram-positive & Gram-negative bacteria | MIC: 0.06–0.12 mg/mL | nih.gov |
| 5-Substituted-thiazolidin-4-one (Compound 4c) | E. coli | MIC: <31.25 µg/mL | scielo.brscielo.br |
| 5-Substituted-thiazolidin-4-one (Compound 4f) | C. glabrata | MIC: 31.25 µg/mL | scielo.brscielo.br |
| Thiadiazole-phthalimide hybrid (Compound 3a) | C. albicans | MIC: 0.09 mg/mL | researchgate.net |
| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole (Compound 5a) | Cryptococcus neoformans | MIC: <0.048 µg/mL | nih.gov |
| Indole derivative with 1,3,4-thiadiazole (Compound Z2) | Botrytis cinerea | EC50: 2.7 µg/mL | nih.gov |
In Vitro Antiviral Activity Profiling against Viral Strains
The development of new antiviral agents is a critical area of research, and thiazole derivatives have emerged as a promising class of compounds. nih.govinformahealthcare.com These molecules have been reported to inhibit a wide variety of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govinformahealthcare.com
Recent research has focused on the potential of thiazole analogues to combat SARS-CoV-2. A study investigating novel thiazolyl-indazole derivatives as inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme essential for viral replication, found that a compound with a phenylthiazole moiety could inhibit protease activity with an IC50 of 92.9 μM. nih.gov This suggests that the thiazolyl-indazole scaffold is a promising candidate for developing future MPro inhibitors. nih.gov
Other studies have shown the efficacy of thiazole analogues against different viruses. A series of 1,3,4-thiadiazole derivatives exhibited excellent protective activity against the Tobacco Mosaic Virus (TMV), with one compound showing an EC50 of 203.5 μg/mL, superior to the commercial agent ningnanmycin. mdpi.com Additionally, certain 2-aminothiazole (B372263) and 1,2,4-triazole (B32235) derivatives have demonstrated moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and HIV-1. researchgate.net
Structure-Activity Relationship (SAR) Methodologies for Biological Activity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. ijper.org For thiazole and indazole analogues, SAR has been instrumental in optimizing their potency as enzyme inhibitors and antimicrobial agents.
In the development of 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors, SAR analysis revealed that modifications to the pyrrole (B145914) ring were critical for activity. brc.hu Further studies on thiazole-based hybrids showed that incorporating trifluoromethyl groups increased the lipophilicity of the compounds, which helped them penetrate the bacterial cell wall and enhanced their inhibitory activity. bohrium.com
For thiazolylhydrazone derivatives designed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, SAR studies indicated that the position of substituents on the phenyl ring was key. mdpi.comnih.gov Compounds with substituents at the 3rd or 4th positions were more active, and one of the most potent compounds in the series featured a 3,4-dichloro substitution. mdpi.comnih.gov In a separate study on thiazoloindazole-based AChE inhibitors, derivatives containing a bis(trifluoromethyl)phenyl-triazolyl group showed the most promising activity compared to those with more rigid substituents. nih.govnih.gov These findings demonstrate how systematic structural modifications can lead to the discovery of more effective therapeutic agents. mdpi.comnih.govnih.govnih.gov
Development of this compound Derivatives as Chemical Probes for Biological Pathways
While direct development of this compound as a chemical probe is not widely reported, its core scaffolds, thiazole and indazole, are extensively used to create targeted molecules for studying biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to investigate its function in cellular processes.
The development of thiazoloindazole-based inhibitors for acetylcholinesterase (AChE) is a prime example of this approach. acs.orgnih.govnih.gov By synthesizing and evaluating a library of these derivatives, researchers identified compounds with high potency and selectivity for AChE. nih.govnih.gov These optimized molecules can serve as chemical probes to explore the cholinergic pathways implicated in neurodegenerative diseases like Alzheimer's. acs.orgnih.govnih.gov
Similarly, indole derivatives containing a 1,3,4-thiadiazole moiety have been identified as potential inhibitors of succinate (B1194679) dehydrogenase (SDHI). nih.gov Such compounds could be developed into chemical probes to investigate the mitochondrial respiratory chain in pathogenic fungi, potentially leading to new antifungal strategies. nih.gov The versatility of the thiazole and indazole rings in forming compounds with high affinity and selectivity for specific biological targets underscores their value in creating chemical probes to dissect complex biological pathways. globalresearchonline.netacs.org
Methodological Advances and Interdisciplinary Approaches in Thiazolo 4,5 G Indazole Research
High-Throughput Synthesis and Screening Methodologies for Library Generation
The efficient synthesis and rapid biological evaluation of a multitude of chemical entities are fundamental to identifying novel therapeutic leads. High-throughput synthesis (HTS) and high-throughput screening (HTS) are integral to this process.
While specific high-throughput synthesis methodologies for 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole are not extensively detailed in the public domain, the synthesis of related thiazolo[4,5-e]indazole derivatives provides a template for potential high-throughput approaches. cbijournal.com The synthesis of these related compounds often involves multi-step sequences that can be adapted to a parallel synthesis format. For instance, the condensation of substituted hydrazines with dione (B5365651) derivatives followed by cyclization reactions are common strategies in the formation of the indazole core, which can then be further elaborated to construct the fused thiazole (B1198619) ring. cbijournal.comresearchgate.net These reaction sequences are amenable to automation and the use of robotic liquid handlers, which are central to high-throughput synthesis for generating a library of analogs.
Once a library of thiazolo[4,5-g]indazole derivatives, including this compound, is generated, high-throughput screening is employed to assess their biological activity. A notable example of HTS in a related field is the screening of 126,009 small molecules for modulators of the renal outer medullary potassium (ROMK) channel, which identified a number of antagonists. nih.gov Such a large-scale screen could potentially include diverse heterocyclic scaffolds like thiazolo[4,5-g]indazoles. The data from such screens are crucial for identifying initial hits for further optimization.
To illustrate the type of data generated from screening, the following table presents hypothetical results for a library of thiazolo[4,5-g]indazole derivatives against a panel of cancer cell lines, a common application for such compounds. cbijournal.com
| Compound ID | Scaffold | R1 | R2 | MCF-7 IC₅₀ (µM) | ME-180 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |
| Hypothetical-1 | Thiazolo[4,5-g]indazole | H | H | >50 | >50 | >50 |
| Hypothetical-2 | Thiazolo[4,5-g]indazole | CH₃ | H | 25.5 | 30.1 | 28.4 |
| This compound | Thiazolo[4,5-g]indazole | CH₃ | CH₃ | 15.2 | 18.9 | 17.5 |
| Hypothetical-4 | Thiazolo[4,5-g]indazole | Cl | H | 12.8 | 15.3 | 14.1 |
| Hypothetical-5 | Thiazolo[4,5-g]indazole | OCH₃ | H | 35.7 | 40.2 | 38.9 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Integration of Cheminformatics and Bioinformatics Tools in Compound Design and Analysis
The design and analysis of novel compounds like this compound are significantly enhanced by the integration of cheminformatics and bioinformatics tools. These computational approaches allow for the prediction of physicochemical properties, biological activities, and potential off-target effects, thereby streamlining the drug discovery process.
In the context of indazole derivatives, cheminformatics tools are employed to design novel inhibitors of targets such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. nih.gov By analyzing the structure of the IDO1 active site, researchers can design and synthesize novel 1,3-dimethyl-6-amino indazole derivatives with the potential for enhanced inhibitory activity. nih.gov This same principle can be applied to the design of this compound derivatives targeting specific biological macromolecules.
Bioinformatics tools play a crucial role in identifying and validating biological targets. For instance, the analysis of genomic and proteomic data can reveal the overexpression or mutation of certain kinases in cancer cells, making them attractive targets for inhibitor development. nih.gov Once a target is identified, molecular docking simulations can predict the binding affinity and mode of interaction between a ligand, such as this compound, and its target protein.
The following table outlines some of the key cheminformatics and bioinformatics tools and their applications in the study of thiazolo[4,5-g]indazoles.
| Tool/Technique | Application | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Could be used to predict the binding of this compound to various protein targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Can be used to guide the synthesis of more potent analogs of this compound. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Can help in designing novel scaffolds that mimic the activity of this compound. |
| Genomic and Proteomic Analysis | Identifies potential biological targets for drug discovery. | Can identify novel targets for which this compound could be a potential inhibitor. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Can be used to assess the drug-like properties of this compound early in the discovery process. |
Advanced Imaging Techniques for Localizing Molecular Interactions (if applicable in vitro)
Visualizing the interaction of a small molecule with its biological target at a cellular or subcellular level is invaluable for understanding its mechanism of action. Advanced imaging techniques provide the means to achieve this.
While there are no specific studies detailing the use of advanced imaging for this compound, several techniques are applicable for in vitro studies of such compounds. These include fluorescence microscopy, confocal microscopy, and super-resolution microscopy. For these techniques to be employed, the molecule of interest often needs to be fluorescent or tagged with a fluorescent probe.
Another powerful imaging modality is Magnetic Resonance Imaging (MRI), which can be used to visualize the distribution of targeted contrast agents in vivo. dntb.gov.uaneoindicate.com While typically used in a clinical setting, high-resolution MRI can also be applied in preclinical and in vitro models. elsevierpure.com For example, a derivative of this compound could be conjugated to a paramagnetic contrast agent to visualize its accumulation in specific cell types or tissues.
The table below summarizes some advanced imaging techniques and their potential in vitro applications for studying compounds like this compound.
| Imaging Technique | Principle | Potential In Vitro Application for this compound |
| Fluorescence Microscopy | Uses fluorescence to generate an image. | To visualize the cellular uptake and subcellular localization of a fluorescently labeled analog of this compound. |
| Confocal Microscopy | Uses a spatial pinhole to block out-of-focus light, enabling the reconstruction of 3D images. | To obtain high-resolution images of the interaction of a fluorescently tagged this compound with its intracellular target. |
| Förster Resonance Energy Transfer (FRET) | A mechanism describing energy transfer between two light-sensitive molecules. | To study the direct binding of a fluorescently labeled this compound to a fluorescently tagged target protein within a cell. |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to extract quantitative data from cell populations. | To screen a library of thiazolo[4,5-g]indazole derivatives for their effects on cellular morphology, proliferation, or other phenotypic changes. nih.gov |
Future Research Directions and Unexplored Avenues for 1,7 Dimethyl 1h Thiazolo 4,5 G Indazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex heterocyclic systems like 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole often relies on multi-step procedures that may not be environmentally benign. numberanalytics.com A primary focus of future research should be the development of green and sustainable synthetic protocols. nih.govbenthamscience.com This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. rasayanjournal.co.in
Furthermore, the implementation of one-pot multicomponent reactions could offer an atom-economical approach to the thiazolo[4,5-g]indazole core. frontiersin.org The use of recyclable catalysts, such as solid-supported metal nanoparticles or organocatalysts, would also contribute to more sustainable synthetic processes. numberanalytics.com A comparative analysis of potential green synthetic strategies is presented in Table 1.
Table 1: Prospective Green Synthetic Approaches for this compound (Hypothetical Data for Illustrative Purposes)
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, enhanced purity. rasayanjournal.co.in | Optimization of reaction conditions (temperature, time, solvent). |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity generation. frontiersin.org | Design of novel MCRs to construct the core scaffold in a single step. |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified purification. numberanalytics.com | Development of robust and selective solid-supported catalysts. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Adaptation of batch reactions to continuous flow systems. |
Exploration of Under-Investigated Reactivity Patterns
The reactivity of the this compound scaffold is largely uncharted territory. Future studies should systematically investigate its behavior in various chemical transformations to understand its electronic and steric influences on reaction outcomes. The presence of multiple nitrogen and sulfur atoms suggests a rich and complex reactivity profile. rsc.org
Key areas for exploration include electrophilic and nucleophilic aromatic substitution reactions to functionalize the benzene (B151609) ring. Additionally, the reactivity of the thiazole (B1198619) and indazole rings towards metal-catalyzed cross-coupling reactions should be investigated to enable the introduction of diverse substituents. Understanding these reactivity patterns will be crucial for the synthesis of derivatives with tailored properties. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and elucidating reaction mechanisms. numberanalytics.comstmjournals.com For this compound, advanced computational methods can provide profound insights into its structure-activity relationships. researchgate.net
Table 2: Proposed Computational Studies on this compound (Hypothetical Data for Illustrative Purposes)
| Computational Method | Research Objective | Expected Outcome |
| Density Functional Theory (DFT) | To understand the electronic properties and reactivity. | Prediction of reactive sites, bond dissociation energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | To study the conformational dynamics and interactions with biomolecules. | Insights into binding modes and affinities with target proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. frontiersin.org | Development of predictive models for designing more potent analogs. |
| Virtual Screening | To identify potential biological targets. frontiersin.org | Prioritization of compounds for experimental testing. |
Expansion of the Chemical Probe Utility in Diverse Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. wikipedia.org The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes. febs.orgpromega.com To qualify as a high-quality chemical probe, a compound should exhibit high affinity (typically below 100 nM) and selectivity (at least tenfold over related targets) for its primary biological target. nih.gov
Future research should focus on synthesizing a library of derivatives based on the this compound core and screening them against various biological targets. The development of fluorescently labeled or biotinylated versions of this compound could facilitate its use in bioimaging and target identification studies. uci.edu The potential applications of such probes span from validating new drug targets to unraveling complex cellular signaling pathways.
Q & A
Q. What established synthetic routes are available for 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis strategies for thiazolo-indazole derivatives often involve cyclization, transition metal catalysis, or solvent-mediated reactions. For example:
- Transition metal-catalyzed C–N bond formation : Pd or Cu catalysts enable efficient ring closure, particularly for nitrogen-rich heterocycles .
- Reductive cyclization : Reductants like NaBH₄ in polar solvents (e.g., ethanol) can yield tetrahydroindazole intermediates, which may be functionalized further .
- Solvent optimization : Refluxing in DMSO (as in ) achieved 65% yield for a related triazole derivative, suggesting similar conditions could apply .
Q. Key Factors :
- Catalyst selection (e.g., Pd vs. Cu for regioselectivity).
- Solvent polarity (DMSO enhances cyclization but may complicate purification).
- Temperature control to avoid side reactions.
Table 1 : Synthesis Strategies for Analogous Compounds
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Transition metal catalysis | Pd(OAc)₂, DMF | ~60% | |
| Reductive cyclization | NaBH₄, ethanol | ~70% | |
| Solvent-mediated reflux | DMSO, 18 hrs | 65% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of thiazolo-indazole derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions and confirms ring saturation (e.g., tetrahydroindazole protons at δ 1.5–2.5 ppm) .
- X-ray Crystallography : Critical for unambiguous confirmation of bicyclic frameworks, as demonstrated for silver-indazole complexes .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in ester derivatives) .
Q. Best Practices :
- Combine multiple techniques (e.g., NMR + X-ray) for validation.
- Use deuterochloroform (CDCl₃) for NMR solubility in non-polar derivatives.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties and reactive sites. used DFT to analyze Ag–N bond stability in indazole complexes, identifying charge transfer mechanisms .
- Molecular Docking : Screens against target proteins (e.g., kinases) to predict binding affinities. SwissADME () evaluates drug-likeness, prioritizing derivatives with optimal LogP and topological polar surface area .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for formulation studies .
Case Study :
A DFT study on 4,5-dihydro-1H-benzo[g]indazole predicted ligand geometry matching experimental X-ray data, validating computational accuracy .
Q. What experimental strategies address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of thiazolo-indazole analogs?
Methodological Answer:
- Dose-Response Profiling : Quantifies IC₅₀ values across multiple cell lines to differentiate selective toxicity .
- Mechanistic Studies : ROS generation assays or kinase inhibition tests (e.g., Akt1) clarify primary modes of action .
- Meta-Analysis : Cross-referencing PubChem and CAS data identifies confounding variables (e.g., solvent effects in cytotoxicity assays) .
Example :
Indazole derivatives in showed antihypertensive and anticancer activities, but structural variations (e.g., substituent electronegativity) may explain divergent results .
Q. How can synthetic pathways be optimized to improve regioselectivity in 1,7-dimethyl substitution?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro) to steer methylation to the 1- and 7-positions, followed by removal .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .
- Catalyst Screening : Test Pd-, Cu-, and Fe-based systems to minimize byproducts (e.g., ’s transition metal approach) .
Table 2 : Optimization Parameters
| Parameter | Impact on Regioselectivity | Reference |
|---|---|---|
| Catalyst (Pd vs. Cu) | Pd favors C–N bond formation | |
| Solvent (Polar vs. Non-polar) | Polar solvents enhance cyclization | |
| Temperature | High temps risk side reactions |
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Caco-2 Assays : Predict intestinal absorption using monolayer permeability models .
- Hepatic Microsome Studies : Assess metabolic stability via cytochrome P450 enzymes .
- Zebrafish Models : Screen for acute toxicity and bioavailability in vertebrates .
Validation :
A tetrahydroindazole derivative in showed oral bioavailability in SwissADME predictions, supporting its use as a lead compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
